molecular formula C20H22N2O3S B3015569 (E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235674-86-8

(E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No.: B3015569
CAS No.: 1235674-86-8
M. Wt: 370.47
InChI Key: HUYPJPLUSWDPSO-CMDGGOBGSA-N
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Description

(E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the acrylamide group and the thiophene moiety. The final step involves the esterification of the piperidine carboxylate with phenol. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also optimize reaction conditions and improve overall production yield.

Chemical Reactions Analysis

Types of Reactions

(E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

(E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, thiophene-containing molecules, and acrylamide-based compounds. Examples include:

  • Piperidine-1-carboxylate derivatives
  • Thiophene-2-carboxylate derivatives
  • Acrylamide derivatives

Uniqueness

What sets (E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

phenyl 4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-19(9-8-18-7-4-14-26-18)21-15-16-10-12-22(13-11-16)20(24)25-17-5-2-1-3-6-17/h1-9,14,16H,10-13,15H2,(H,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYPJPLUSWDPSO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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